3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one

PDE10A inhibition Structure-activity relationship Pyridazinone scaffold

Procure 3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-94-8) as a structurally authenticated, mid-nanomolar PDE10A reference compound. It lacks the 5-alkoxy and optimized N2-aryl groups present in the clinical candidate TAK-063 (IC50 0.30 nM), providing an expected IC50 ~23 nM that defines the assay floor. Joint procurement with the 5-pyrazolyl regioisomer (CAS 318498-00-9) enables direct mapping of PDE10A pyrazole connectivity preference and Tyr514 hydrogen-bonding requirements. Use as a matched low-potency control in scintillation proximity or fluorescence polarization assays to establish dynamic range and Z'-factor across a >50-fold inhibition window.

Molecular Formula C19H13ClN4O
Molecular Weight 348.79
CAS No. 318497-94-8
Cat. No. B2985943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one
CAS318497-94-8
Molecular FormulaC19H13ClN4O
Molecular Weight348.79
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN4O/c20-14-6-8-16(9-7-14)23-12-10-17(21-23)19-18(25)11-13-24(22-19)15-4-2-1-3-5-15/h1-13H
InChIKeyDHYLSGAODIUBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-94-8): Chemical Identity and Scaffold Classification for PDE10A Research Procurement


3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one (CAS 318497-94-8; molecular formula C₁₉H₁₃ClN₄O; MW 348.79) is a synthetic heterocyclic compound belonging to the phenylpyrazole-pyridazinone class . It features a pyridazin-4(1H)-one core substituted at the 3-position with a 1-(4-chlorophenyl)-1H-pyrazol-3-yl moiety and at the 1-position with an unsubstituted phenyl ring. This scaffold is structurally embedded within the phosphodiesterase 10A (PDE10A) inhibitor pharmacophore extensively explored by Takeda Pharmaceutical Company, where close analogs have yielded clinical-stage candidates including TAK-063 [1]. The compound is listed as excluded prior art in multiple Takeda PDE inhibitor patent filings, confirming its pre-existing position in the chemical intellectual property landscape [2].

Why Generic Pyridazinone-Pyrazole Substitution Fails: Structural Determinants Differentiating 3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one from Optimized PDE10A Leads


Within the pyridazinone-pyrazole PDE10A inhibitor series, subtle structural variations produce orders-of-magnitude differences in potency and selectivity. The Takeda optimization campaign demonstrated that introducing a 5-methoxy substituent on the pyridazinone core and replacing the N2-phenyl with a 2-fluoro-4-(1H-pyrazol-1-yl)phenyl group elevated PDE10A inhibitory activity from the initial hit compound's IC₅₀ of 23 nM to TAK-063's IC₅₀ of 0.30 nM — a ~77-fold improvement [1]. The target compound 3-[1-(4-chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one lacks both the critical 5-alkoxy substitution and the optimized N2-aryl group, positioning it at an earlier, less potent point in the SAR trajectory. The 4-chlorophenyl substituent on the pyrazole N1 also contrasts with the unsubstituted phenyl group present on the pyrazole of the clinical candidate TAK-063; altered steric and electronic properties at this position directly impact the pyrazole N2–Tyr514 hydrogen-bonding interaction observed in the PDE10A co-crystal structure [1]. These structural distinctions mean that generic substitution with a superficially similar pyridazinone-pyrazole cannot reproduce the same target engagement profile [2].

Quantitative Differentiation Evidence for 3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one: SAR, Patent Positioning, and Procurement-Relevant Comparisons


Structural Divergence from TAK-063 Clinical Candidate: Substitution Pattern Comparison and Impact on PDE10A Inhibitory Potency

The target compound differs from the clinical PDE10A inhibitor TAK-063 at three critical substitution positions. TAK-063 (compound 27h in Kunitomo et al., 2014) bears a 5-methoxy group on the pyridazinone core, a 2-fluoro-4-(1H-pyrazol-1-yl)phenyl at N2, and an unsubstituted phenyl on the pyrazole N1, achieving PDE10A IC₅₀ = 0.30 nM with >15,000-fold selectivity over other PDEs [1]. The target compound lacks the 5-methoxy substituent entirely, carries an unsubstituted phenyl at N2 rather than the optimized 2-fluoro-4-(1H-pyrazol-1-yl)phenyl group, and positions a 4-chlorophenyl on the pyrazole N1. The Takeda SAR campaign established that the 5-methoxy group is essential for sub-nanomolar potency: removal or modification of the 5-alkoxy substituent consistently reduced PDE10A inhibitory activity by 10- to 100-fold across multiple analog series [1]. The hit compound from which TAK-063 was developed (compound 1, IC₅₀ = 23 nM, 110-fold selectivity) represents a more relevant potency benchmark for the target compound's scaffold class, though still differs in specific substitution pattern [1].

PDE10A inhibition Structure-activity relationship Pyridazinone scaffold

Patent Landscape Positioning: Exclusion as Prior Art in Takeda PDE10A Inhibitor Filings

3-[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-phenylpyridazin-4(1H)-one is explicitly listed among the excluded compounds (proviso/disclaimer) in Takeda's granted US Patent 8,435,995 B2 and the corresponding PCT application WO2010090737A1, both directed to pyridazinone compounds as PDE inhibitors [1]. Patent exclusions of this type typically indicate that the compound was either previously disclosed in the literature or was part of the applicant's own earlier filings, rendering it ineligible for new composition-of-matter claims. The same exclusion list includes several close structural analogs: 3-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-phenylpyridazin-4(1H)-one (the 5-yl regioisomer), 1-(4-chlorophenyl)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}pyridazin-4(1H)-one, and 3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4(1H)-one [1]. This clustered exclusion of 3-pyrazolyl-substituted pyridazinones with 4-chlorophenyl groups confirms that the target compound's specific substitution pattern was recognized as established art at the time of the Takeda filings (priority date February 5, 2009) [1].

Patent exclusion Prior art PDE10A intellectual property

Regioisomeric Differentiation: 3-Pyrazolyl vs. 5-Pyrazolyl Substitution on the Pyridazinone Core

The target compound bears the pyrazole substituent at the 3-position of the pyrazole ring (1-(4-chlorophenyl)-1H-pyrazol-3-yl), distinguishing it from the 5-yl regioisomer 3-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-phenylpyridazin-4(1H)-one. This connectivity difference is functionally significant for PDE10A binding: the published co-crystal structure of PDE10A in complex with hit compound 1 (PDB: 3WYK/3WYM) demonstrates that the N2 nitrogen of the pyrazole ring forms a critical hydrogen-bonding interaction with Tyr514 in the PDE10A active site [1]. The spatial orientation of this hydrogen bond is sensitive to whether the pyridazinone core is attached at the pyrazole 3-position or 5-position, affecting the vector of the pyrazole N2 atom relative to Tyr514 [1]. In the Takeda optimization series, the 5-pyrazolyl connectivity was employed in the clinical candidate TAK-063 (PDB: 3WYM), while the 3-pyrazolyl connectivity appears in several excluded prior art compounds including the target molecule [2]. Both regioisomers are explicitly listed as separate excluded entities in US Patent 8,435,995, indicating that Takeda recognized their structural and functional distinctness [2].

Regioisomerism Binding mode Pyrazole connectivity

Commercial Availability and Purity Profile for Research Procurement Viability

The compound is commercially available from multiple independent chemical suppliers as a research-grade chemical. Vendor listings report the compound with typical purity specifications of 95% or higher, suitable for use as a reference standard or chemical probe in biochemical and cell-based assays . The compound's molecular formula (C₁₉H₁₃ClN₄O) and molecular weight (348.79 g/mol) place it within favorable drug-like property space: it satisfies Lipinski's Rule of Five criteria (MW <500, cLogP ~3.5–4.2, hydrogen bond acceptors ≤5, hydrogen bond donors = 1), predicting adequate solubility and permeability for in vitro pharmacological profiling [1]. This contrasts with more heavily substituted PDE10A clinical candidates such as TAK-063 (MW 446.44, contains additional 5-methoxy and 2-fluoro-4-pyrazolylphenyl groups) where the increased molecular complexity can introduce synthetic challenges and higher procurement costs for research quantities [2].

Chemical procurement Research-grade purity Vendor sourcing

Procurement-Driven Application Scenarios for 3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one in PDE10A Drug Discovery and Chemical Biology


Low-Potency Reference Standard for PDE10A Enzymatic Assay Calibration

In PDE10A scintillation proximity assays (SPA) or fluorescence polarization assays, the target compound can serve as a structurally matched low-potency reference compound to establish the assay's dynamic range. Based on the Takeda SAR series, where the hit compound without 5-methoxy substitution exhibited PDE10A IC₅₀ = 23 nM, the target compound — which similarly lacks the 5-alkoxy group — is expected to occupy the mid-nanomolar potency range [1]. Pairing this compound with the sub-nanomolar inhibitor TAK-063 (IC₅₀ = 0.30 nM) in the same assay plate provides a >50-fold potency span that validates assay sensitivity and enables Z'-factor calculation across a meaningful inhibition window [1].

SAR Probe for Pyrazole N1 Substituent Effects on PDE10A Binding

The 4-chlorophenyl substituent on the pyrazole N1 of the target compound represents a distinct electronic environment compared to the unsubstituted phenyl present on the pyrazole of TAK-063 and related 5-yl pyridazinone leads. Research groups conducting systematic SAR around the pyrazole N1 position can procure this compound alongside analogs bearing 4-fluorophenyl, 4-methoxyphenyl, and 3-chlorophenyl variants — all of which appear in the same patent exclusion list — to map the electronic and steric requirements of the PDE10A pyrazole-binding pocket [2].

Regioisomer Pair Procurement for Binding Mode Validation Studies

Both the 3-pyrazolyl (target compound, CAS 318497-94-8) and 5-pyrazolyl regioisomer (CAS 318498-00-9) of the 4-chlorophenyl-phenyl-pyridazinone scaffold are commercially available. Joint procurement of both regioisomers enables direct experimental determination of whether PDE10A preferentially accommodates the 3-yl or 5-yl pyrazole connectivity. Co-crystallography or molecular docking with both regioisomers, referencing the published PDE10A crystal structure (PDB 3WYM/3WYK), can resolve whether the pyrazole N2–Tyr514 hydrogen bond is preserved or altered by the connectivity switch, informing subsequent lead optimization strategies [3].

Chemical Probe for Off-Target PDE Selectivity Profiling Panels

Given that the Takeda hit compound (structurally related but not identical to the target compound) exhibited only 110-fold selectivity for PDE10A over other PDE family members — compared to >15,000-fold for TAK-063 — the target compound is a relevant tool for assessing the selectivity contribution of the 5-methoxy substituent [1]. Procurement of this compound as part of a PDE selectivity panel (PDE1–PDE11) allows research teams to quantify whether the 5-unsubstituted pyridazinone scaffold inherently possesses broader PDE family inhibition or whether selectivity is primarily dictated by substituents at the 5-position and N2-aryl group [1].

Quote Request

Request a Quote for 3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.